molecular formula C10H15ClN2O B1424068 N-Benzyl-2-(methylamino)acetamide hydrochloride CAS No. 860217-23-8

N-Benzyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1424068
M. Wt: 214.69 g/mol
InChI Key: XDMRYGJPYOFHRG-UHFFFAOYSA-N
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Description

“N-Benzyl-2-(methylamino)acetamide hydrochloride” is a chemical compound . It has a molecular formula of C10H15ClN2O . The compound is related to N-Benzyl-N-methylethanolamine, which is a tertiary benzylamine .


Synthesis Analysis

The synthesis of N-Benzyl-2-(methylamino)acetamide derivatives has been reported in the literature . For instance, twelve derivatives of N-Benzyl-2-acetamidopropionamide have been prepared, incorporating six different heteroatom substituents (chloro, bromo, iodo, oxygen, nitrogen, and sulfur) at the C(3) site .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-(methylamino)acetamide hydrochloride” can be represented by the SMILES string CN(CC(O)=O)Cc1ccccc1 . This indicates that the molecule consists of a benzyl group attached to a methylaminoacetamide group.


Chemical Reactions Analysis

The compound is related to N-Benzyl-N-methylethanolamine, which has been reported to undergo electrochemical alkoxylation . Additionally, the hydrogenative deprotection of the N-Benzyl protecting group has been facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) with a palladium-on-carbon (Pd/C) catalyst .

Scientific Research Applications

Anticonvulsant Activities

N-Benzyl-2-(methylamino)acetamide hydrochloride has been a subject of interest in the context of anticonvulsant activities. Research has indicated its efficacy in providing significant protection against seizures induced by maximal electroshock (MES) in animal models. Specifically, derivatives of N-benzyl 2-acetamidoacetamides, where the 2-acetamido group is altered with different substituents, have shown protection against MES-induced seizures. These findings underscore the importance of the 2-acetamido substituent in the compound's anticonvulsant activity, although it's not absolutely obligatory for seizure prevention (Choi, Stables, & Kohn, 1996). Furthermore, primary amino acid derivatives (PAADs) related to N-Benzyl-2-(methylamino)acetamide hydrochloride have demonstrated potent activities in established animal models for anticonvulsant effects and neuropathic pain, suggesting a broad spectrum of potential therapeutic applications (King et al., 2011).

Anti-Acetylcholinesterase Activity

N-Benzyl-2-(methylamino)acetamide hydrochloride derivatives have also been explored for their anti-acetylcholinesterase (anti-AChE) activity. Research highlights the potential of certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, particularly when substituted with bulky moieties or akyl/phenyl groups, leading to a substantial increase in anti-AChE activity. Such findings suggest the significance of these compounds in the development of antidementia agents, considering their affinity and potency as inhibitors of acetylcholinesterase (Sugimoto et al., 1990).

Histamine Receptor Antagonism and Cognitive Enhancement

Certain derivatives of N-Benzyl-2-(methylamino)acetamide hydrochloride, such as GSK189254, have been studied for their potential as histamine H3 receptor antagonists. These compounds have demonstrated high affinity and selectivity for H3 receptors, offering promising therapeutic potential for the treatment of dementia in Alzheimer's disease and other cognitive disorders. The compound GSK189254, for instance, was shown to improve cognitive performance in preclinical models, suggesting its viability as a therapeutic agent (Medhurst et al., 2007).

properties

IUPAC Name

N-benzyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMRYGJPYOFHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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